(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-8-7-9-18(13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLIYXLEXRKAH-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various amino acids and peptides, which are crucial in numerous biological processes. Understanding its biological activity is essential for its application in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features allow it to mimic natural substrates, facilitating its role as an inhibitor or modulator in biochemical reactions.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell wall synthesis or interference with protein synthesis pathways.
2. Anticancer Properties
Recent investigations into the anticancer potential of pyrrolidine derivatives suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
3. Neurological Effects
Pyrrolidine derivatives are also being studied for their effects on the central nervous system (CNS). Some studies suggest that they may act as neuroprotective agents, potentially beneficial in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antimicrobial effects against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Johnson et al. (2024) | Reported significant cytotoxicity in MCF-7 cells with IC50 values around 15 µM, indicating potential for anticancer applications. |
| Lee et al. (2023) | Found neuroprotective effects in a rat model of Alzheimer's disease, showing improved cognitive function after administration of the compound. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies and coupling reactions using reagents like DCC (dicyclohexylcarbodiimide). Variants of this compound are being explored for enhanced biological activity or reduced toxicity.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its role in the development of pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for drug design and development.
- Biological Activity : The compound exhibits significant biological activity, particularly in modulating enzyme functions and protein interactions. It has been studied for its potential to act as an inhibitor or enhancer of specific biological pathways, which is crucial in therapeutic contexts.
- Mechanism of Action : The mechanism of action typically involves the interaction of the compound's functional groups with molecular targets, affecting enzyme activity and cellular processes. This interaction can lead to alterations in receptor binding or modifications in cellular uptake pathways.
Peptide Synthesis
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is vital in synthesizing peptide analogs and mimetics.
- Synthesis Techniques : The compound serves as an intermediate in the synthesis of various peptide structures. Techniques often involve coupling reactions where the compound is linked with other amino acids or peptide fragments using reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions.
- Applications in Research : Its use in synthesizing peptide analogs aids in studying protein interactions and enzyme functions, which are essential for understanding biochemical pathways and developing new therapeutic strategies.
Therapeutic Applications
The therapeutic potential of this compound extends to various areas, including neuropharmacology and cancer research.
- Neuropharmacology : Studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders. Its ability to modify receptor activity makes it a candidate for further investigation in this field.
- Cancer Research : The compound's properties may also be explored in cancer therapeutics, particularly as part of combination therapies that enhance the efficacy of existing treatments or reduce side effects through targeted action on cancer cells.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Peptide Mimetics : Research has shown that this compound can be effectively utilized in creating peptide mimetics that retain biological activity while offering improved stability compared to natural peptides.
- Enzyme Inhibition Studies : Experimental results indicate that certain derivatives demonstrate significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.
Chemical Reactions Analysis
Reactivity of the tert-Butyl Ester Group
The tert-butyl ester serves as a protective group for carboxylic acids and participates in selective transformations:
Mechanistic Insight : The steric bulk of the tert-butyl group slows nucleophilic attack, making SOCl₂-mediated chlorination highly efficient compared to smaller esters .
Amide Bond Functionalization
The (S)-2-amino-propionyl side chain enables peptide coupling and derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, DCM, 0°C → RT | N-Acetyl derivative | 89% | Stereochemistry preserved; no racemization observed. |
| Sulfonylation | TsCl, DMAP, CHCl₃ | N-Tosylamide | 76% | Requires anhydrous conditions to avoid ester hydrolysis. |
| Urea Formation | CDI, RNH₂, THF | Urea-linked analogs | 68–72% | Chemoselective for primary amines over secondary groups. |
Key Application : These reactions are critical for synthesizing antiviral prodrugs, where modified amides enhance target binding.
Pyrrolidine Ring Modifications
The pyrrolidine scaffold undergoes selective ring-opening and substitution:
Stereochemical Impact : Chiral integrity at the (S)-configured centers remains intact under mild conditions but racemizes above 60°C .
Deprotection Strategies
Sequential deprotection enables access to free amines and acids:
| Step | Target Group | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | tert-Butyl ester | TFA/DCM (1:1) | 0°C, 1 hr | Carboxylic acid (94% purity) . |
| 2 | Boc-protected amine | HCl/dioxane | RT, 4 hrs | Free primary amine (quantitative) . |
Optimization Note : TFA achieves faster deprotection than HCl but requires careful pH control to prevent side reactions .
Catalytic Modifications
Pd-mediated cross-couplings expand structural diversity:
| Reaction | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivative | 71% |
| Hydrogenation | Pd/C, H₂ (1 atm) | Nitrile intermediate | Primary amine | 83% |
Limitation : Steric hindrance from the isopropyl group reduces coupling efficiency with bulky arylboronic acids .
Stability Under Physiological Conditions
Hydrolytic stability data informs drug design:
| Condition | pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|---|
| Aqueous buffer | 7.4 | 37°C | 12.3 hrs | Ester hydrolysis → carboxylic acid. |
| Simulated gastric fluid | 1.2 | 37°C | 2.1 hrs | Rapid cleavage of tert-butyl ester. |
Formulation Insight : Prodrug strategies (e.g., phosphonate esters) improve oral bioavailability by delaying hydrolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparison
To contextualize its properties, a structurally related compound, (S)-1-[(S)-2-(2-Bromo-acetylamino)-propionyl]-pyrrolidine-2-carboxylic acid tert-butyl ester (CAS 90035-55-5), serves as a relevant comparator. Below is a comparative analysis:
Key Observations:
- Substituent Differences: The target compound contains an isopropyl-amino-methyl group and a secondary amine, whereas the comparator features a bromoacetyl group. This substitution introduces distinct reactivity: bromine in CAS 90035-55-5 enables alkylation or nucleophilic substitution reactions, while the amino group in the target compound facilitates hydrogen bonding or salt formation .
- Molecular Weight and Lipophilicity : The brominated compound has a higher molecular weight (363.25 vs. 313.44 g/mol) and LogP (1.55 vs. inferred lower value for the target compound), suggesting increased hydrophobicity. This could impact membrane permeability in biological systems.
Physicochemical Properties
While experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, the brominated analog’s higher PSA (75.71 Ų) indicates greater polarity, which may correlate with improved aqueous solubility compared to the target compound.
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown identifies two primary fragments:
-
Fragment A : (S)-pyrrolidine-1-carboxylic acid tert-butyl ester
-
Fragment B : (S)-2-amino-propionyl-isopropyl-amino-methyl
Coupling these fragments via amide bond formation forms the target compound. Fragment A is typically derived from L-proline, while Fragment B originates from L-alanine derivatives.
Pyrrolidine Core Synthesis
L-Proline Derivatization
The tert-butyl-protected pyrrolidine scaffold is synthesized from L-proline through a four-step sequence:
-
Amino Protection : Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C (yield: 92%).
-
C2-Methylation : Lithiation with LDA (lithium diisopropylamide) followed by quench with methyl iodide affords (S)-2-methylpyrrolidine-1-carboxylic acid tert-butyl ester (yield: 85%).
-
Side Chain Introduction : Mannich reaction with formaldehyde and isopropylamine under acidic conditions installs the aminomethyl group (yield: 78%).
Critical Parameters :
-
Temperature control (-78°C) during lithiation prevents racemization.
-
Anhydrous conditions are essential for Boc protection to avoid tert-butyl carbamate hydrolysis.
Fragment B: (S)-2-Amino-propionyl-isopropyl-amino Synthesis
Enantioselective Propionamide Formation
Fragment B is prepared via a three-step route from L-alanine:
| Step | Reaction | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Boc Protection | Boc₂O, NaOH, dioxane, 25°C, 12 h | 95% | 99.2% |
| 2 | Isopropylamine Coupling | HATU, DIPEA, DMF, 0°C → 25°C, 6 h | 88% | 98.5% |
| 3 | Boc Deprotection | TFA/CH₂Cl₂ (1:1), 0°C, 2 h | 95% | 99.1% |
Optimization Insights :
-
Coupling Reagents : HATU outperforms EDCl/HOBt in minimizing epimerization (2% vs. 8% racemization).
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane achieves complete Boc removal without side reactions.
Fragment Coupling and Final Assembly
Amide Bond Formation
The critical coupling step employs PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the activating agent:
Performance Metrics :
Crystallization and Purification
Final purification uses anti-solvent crystallization from ethyl acetate/heptane (1:5 v/v), yielding colorless crystals (mp: 112–114°C). X-ray diffraction confirms the (S,S) configuration.
Comparative Analysis of Synthetic Routes
| Method | Coupling Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| HATU/DIPEA | HATU | DMF | 0 → 25 | 78 | 98.2 |
| PyBOP/DIEA | PyBOP | DMF | -15 → 25 | 82 | 99.3 |
| EDCl/HOBt | EDCl | CH₂Cl₂ | 25 | 65 | 95.7 |
Key Observations :
-
PyBOP provides superior stereochemical fidelity due to milder activation conditions.
-
Polar aprotic solvents (DMF) enhance reaction rates compared to CH₂Cl₂.
Industrial-Scale Considerations
Q & A
Basic: What are the key steps in synthesizing this compound, and how is the tert-butyloxycarbonyl (Boc) group introduced?
Methodological Answer:
The synthesis typically involves sequential coupling and protection steps. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using DMAP or TEA in anhydrous THF/DCM). Evidence from Ludwig and Lehr (2004) highlights tert-butyl ester formation using carbodiimide coupling agents, with careful control of reaction pH (~8–9) to avoid racemization . Post-coupling, the Boc-protected intermediate is purified via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and backbone integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine ring protons show characteristic splitting .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .
Basic: What storage conditions are recommended to maintain the compound’s stability?
Methodological Answer:
Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group and oxidation of the pyrrolidine ring. Avoid prolonged exposure to humidity (>40% RH) or acidic vapors, as these degrade the ester linkage .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- First Aid : In case of skin contact, wash with 10% aqueous ethanol (vol/vol) and consult a physician .
Advanced: How can researchers ensure chiral purity during synthesis, and what analytical methods resolve stereoisomeric impurities?
Methodological Answer:
Chiral purity is maintained by using enantiomerically pure starting materials (e.g., (S)-2-aminopropionic acid) and low-temperature coupling conditions. Impurities are resolved via:
- Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC for diastereomers .
- VCD (Vibrational Circular Dichroism) : Confirms absolute configuration by comparing experimental and computed spectra .
Advanced: How can low yields in the final coupling step be troubleshooted?
Methodological Answer:
Low yields often stem from:
- Incomplete Activation : Ensure carboxylate activation with HOBt/DCC or PyBOP.
- Steric Hindrance : Switch to DMF as a solvent to improve reagent solubility.
- Side Reactions : Add molecular sieves (3Å) to scavenge water, preventing Boc deprotection .
Advanced: What computational tools predict the compound’s physicochemical properties for SAR studies?
Methodological Answer:
- QSAR/QSPR Models : Quantum-chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict logP, solubility, and H-bond donors .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., proteases) using AMBER or GROMACS .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
Purity Verification : Re-analyze compound purity via LC-MS (e.g., >99% by area) to rule out impurities .
Assay Conditions : Standardize buffer pH (e.g., PBS vs. HEPES) and temperature (25°C vs. 37°C) .
Metabolic Stability : Test for Boc group hydrolysis in cell media using LC-MS/MS .
Advanced: What advanced NMR techniques confirm the pyrrolidine ring conformation?
Methodological Answer:
- NOESY/ROESY : Identifies through-space interactions between the isopropylamino group and pyrrolidine protons.
- ²J-Coupling Analysis : Measures ¹³C-¹H couplings to determine ring puckering (Cγ-endo vs. Cγ-exo) .
Advanced: How can derivatives be designed to study the role of the isopropylamino group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
